molecular formula C11H11FN2O B1473943 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 1923052-20-3

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No.: B1473943
CAS No.: 1923052-20-3
M. Wt: 206.22 g/mol
InChI Key: RQYFBEBUJLTEOX-UHFFFAOYSA-N
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Description

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is protoporphyrinogen oxidase (protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for cellular functions in both plants and animals.

Mode of Action

This compound acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to detrimental effects on the cells.

Biochemical Pathways

The inhibition of protoporphyrinogen oxidase affects the heme and chlorophyll biosynthesis pathways . These pathways are critical for various cellular functions, including oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll). Disruption of these pathways can lead to a variety of downstream effects, including cell death.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of heme and chlorophyll biosynthesis. This disruption can lead to a variety of effects, including cell death, due to the critical roles these molecules play in cellular functions .

Biochemical Analysis

Biochemical Properties

7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound may influence the activity of cofactors required for enzymatic reactions, thereby modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

7-fluoro-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-11(2)6-14-9-3-7(5-13)8(12)4-10(9)15-11/h3-4,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYFBEBUJLTEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=C(C(=C2)C#N)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 3
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 4
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 5
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.